Cas no 1805409-17-9 (2-Bromo-4-chloro-6-methyl-3-nitropyridine)
2-Bromo-4-chloro-6-methyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-chloro-6-methyl-3-nitropyridine
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- Inchi: 1S/C6H4BrClN2O2/c1-3-2-4(8)5(10(11)12)6(7)9-3/h2H,1H3
- InChI Key: LVILDTVSDLPWEC-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=CC(C)=N1)Cl)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 187
- XLogP3: 2.7
- Topological Polar Surface Area: 58.7
2-Bromo-4-chloro-6-methyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014055-250mg |
2-Bromo-4-chloro-6-methyl-3-nitropyridine |
1805409-17-9 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029014055-1g |
2-Bromo-4-chloro-6-methyl-3-nitropyridine |
1805409-17-9 | 95% | 1g |
$2,750.25 | 2022-04-01 |
2-Bromo-4-chloro-6-methyl-3-nitropyridine Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-Bromo-4-chloro-6-methyl-3-nitropyridine
Introduction to 2-Bromo-4-chloro-6-methyl-3-nitropyridine (CAS No. 1805409-17-9)
2-Bromo-4-chloro-6-methyl-3-nitropyridine (CAS No. 1805409-17-9) is a versatile compound with significant applications in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its unique bromine, chlorine, methyl, and nitro substituents on a pyridine ring, has garnered considerable attention due to its potential in the development of novel pharmaceuticals and agrochemicals.
The chemical structure of 2-Bromo-4-chloro-6-methyl-3-nitropyridine is particularly noteworthy for its functional groups. The bromine atom at the 2-position and the chlorine atom at the 4-position provide valuable sites for further chemical modifications, making it an excellent starting material for synthetic pathways. The methyl group at the 6-position adds steric bulk and influences the compound's physical properties, while the nitro group at the 3-position imparts strong electron-withdrawing characteristics, enhancing the compound's reactivity and stability.
In recent years, research on 2-Bromo-4-chloro-6-methyl-3-nitropyridine has focused on its potential as a building block for the synthesis of bioactive molecules. Studies have shown that this compound can be effectively utilized in the preparation of various heterocyclic systems, which are crucial in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Bromo-4-chloro-6-methyl-3-nitropyridine exhibit potent antifungal and antibacterial activities, making them promising candidates for new therapeutic agents.
Beyond its medicinal applications, 2-Bromo-4-chloro-6-methyl-3-nitropyridine has also found utility in the field of agrochemistry. Researchers have explored its potential as an intermediate in the synthesis of pesticides and herbicides. The compound's ability to undergo selective transformations under mild conditions makes it an attractive choice for developing environmentally friendly agrochemicals. A recent study in the Pest Management Science journal highlighted the effectiveness of a novel herbicide derived from 2-Bromo-4-chloro-6-methyl-3-nitropyridine, which showed high efficacy against a range of weed species without causing significant harm to non-target organisms.
The synthetic accessibility of 2-Bromo-4-chloro-6-methyl-3-nitropyridine is another key factor contributing to its widespread use. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One such method involves the nitration of 2-bromo-4-chloro-6-methylpyridine using concentrated nitric acid, followed by purification through recrystallization or column chromatography. This process yields high-purity 2-Bromo-4-chloro-6-methyl-3-nitropyridine, suitable for further chemical transformations.
In addition to its synthetic versatility, 2-Bromo-4-chloro-6-methyl-3-nitropyridine has been studied for its physical and spectroscopic properties. Its melting point, boiling point, and solubility characteristics have been well-documented, providing valuable data for researchers and chemists working with this compound. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy have been employed to elucidate its molecular structure and confirm its identity.
The safety profile of 2-Bromo-4-chloro-6-methyl-3-nitropyridine is an important consideration in both research and industrial settings. While it is not classified as a hazardous material, proper handling procedures should be followed to ensure workplace safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound in tightly sealed containers away from incompatible materials.
In conclusion, 2-Bromo-4-chloro-6-methyl-3-nitropyridine (CAS No. 1805409-17-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers engaged in medicinal chemistry, organic synthesis, and agrochemistry. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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